molecular formula C19H18N2O4S2 B2488105 N-(4-(4-methoxyphenyl)thiazol-2-yl)-2-tosylacetamide CAS No. 892039-69-9

N-(4-(4-methoxyphenyl)thiazol-2-yl)-2-tosylacetamide

Cat. No.: B2488105
CAS No.: 892039-69-9
M. Wt: 402.48
InChI Key: YMSBDMPOIRHEKV-UHFFFAOYSA-N
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Description

N-(4-(4-methoxyphenyl)thiazol-2-yl)-2-tosylacetamide is a synthetic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is known for its potential biological activities and has been the subject of various scientific studies.

Mechanism of Action

Target of Action

The primary target of the compound N-(4-(4-methoxyphenyl)thiazol-2-yl)-2-tosylacetamide is acetylcholinesterase (AChE), an enzyme that plays a crucial role in neurotransmission . This compound has been designed and synthesized as an AChE inhibitor .

Mode of Action

This compound interacts with AChE, inhibiting its activity. The compound’s inhibitory activity against AChE has been tested in vitro, and it has shown significant inhibitory activity . The acting type of this compound is mixed inhibition type .

Biochemical Pathways

By inhibiting AChE, this compound affects the cholinergic pathway. This pathway involves the neurotransmitter acetylcholine, which is broken down by AChE. By inhibiting AChE, this compound prevents the breakdown of acetylcholine, leading to an increase in the concentration of acetylcholine .

Pharmacokinetics

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound have been predicted theoretically. The lead compound presented satisfactory drug-like characteristics and ADME properties .

Result of Action

The molecular and cellular effects of this compound’s action include an increase in the concentration of acetylcholine due to the inhibition of AChE. This can have various effects depending on the specific context, but it is generally associated with enhanced cholinergic neurotransmission .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-methoxyphenyl)thiazol-2-yl)-2-tosylacetamide typically involves the reaction of 4-methoxyphenylthiazole with tosyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or acetonitrile under reflux conditions . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-methoxyphenyl)thiazol-2-yl)-2-tosylacetamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The tosyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, alcohols, or thiols.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Compounds with different functional groups replacing the tosyl group.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(4-methoxyphenyl)thiazol-2-yl)-2-tosylacetamide stands out due to its specific structural features, such as the presence of the tosyl group, which can influence its reactivity and biological activity. Its potential as an acetylcholinesterase inhibitor also highlights its uniqueness compared to other thiazole derivatives.

Properties

IUPAC Name

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S2/c1-13-3-9-16(10-4-13)27(23,24)12-18(22)21-19-20-17(11-26-19)14-5-7-15(25-2)8-6-14/h3-11H,12H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMSBDMPOIRHEKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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